molecular formula C29H29N5O2 B2883855 7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 840482-21-5

7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2883855
M. Wt: 479.584
InChI Key: LNCRZRLBHJMDMM-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the linear formula C25H27N5O4 . It is related to other compounds with similar structures, such as 2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a purine core, which is a heterocyclic aromatic organic compound. It has a dibenzylamino group attached to the 8-position and a benzyl group at the 7-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 389.461 and its CAS Number is 500118-33-2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research and application of this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

CAS RN

840482-21-5

Product Name

7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C29H29N5O2

Molecular Weight

479.584

IUPAC Name

7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H29N5O2/c1-31-27-26(28(35)32(2)29(31)36)34(20-24-16-10-5-11-17-24)25(30-27)21-33(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17H,18-21H2,1-2H3

InChI Key

LNCRZRLBHJMDMM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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